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Cat. No.: B1580624 Get Quote

For Immediate Release

A Technical Guide to Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Proline-Specific

Peptidases

This document provides an in-depth technical guide on Z-Gly-Pro-AMC (N-Carbobenzoxy-L-

glycyl-L-proline-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for the

sensitive detection of various proline-specific peptidases. This guide is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

overview of its properties, enzymatic targets, and detailed experimental protocols.

Core Concepts and Mechanism of Action
Z-Gly-Pro-AMC is a synthetic peptide substrate that plays a crucial role in the study of

proteases, particularly those that recognize and cleave peptide bonds C-terminal to a proline

residue. The utility of Z-Gly-Pro-AMC lies in its fluorogenic nature. The peptide Z-Gly-Pro is

covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the

fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond

between the proline residue and AMC, the highly fluorescent AMC is released. This liberation of

free AMC results in a significant increase in fluorescence intensity, which can be monitored in

real-time to determine enzyme activity. The rate of fluorescence increase is directly proportional

to the rate of substrate cleavage.

Key Applications:
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Protease Activity Assays: Measuring the enzymatic activity of specific proteases in biological

samples.[1][2]

Drug Development: Screening for and characterizing potential enzyme inhibitors.[1]

Biochemical Research: Investigating cellular processes and disease mechanisms involving

proteases.[1]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical, chemical, and spectral properties of Z-Gly-Pro-AMC
is essential for its correct handling, storage, and application in experimental settings.

Property Value

Full Chemical Name
N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-

methylcoumarin[1]

Synonyms
Z-GP-AMC, Z-L-glycyl-L-proline-7-amido-4-

methylcoumarin[1]

CAS Number 68542-93-8[1]

Molecular Formula C₂₅H₂₅N₃O₆[1]

Molecular Weight 463.49 g/mol [1]

Appearance White powder[1]

Solubility Soluble in DMSO[2]

Storage Conditions Store at -20°C, protected from light.[2]

Excitation Wavelength (λex) ~380 nm[3]

Emission Wavelength (λem) ~460-465 nm[3]

Enzymatic Targets and Specificity
Z-Gly-Pro-AMC is a substrate for several serine proteases that exhibit post-proline cleaving

activity. Its non-specific nature makes it a useful tool for studying a class of enzymes, but also
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necessitates the use of specific inhibitors to dissect the activity of individual proteases in

complex biological samples.[4] The primary enzymatic targets include:

Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme involved in the metabolism of

neuropeptides and peptide hormones.[5]

Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in

the stroma of many cancers and sites of tissue remodeling.[6][7] FAP possesses both

dipeptidyl peptidase and endopeptidase activities.[7]

Dipeptidyl Peptidase IV (DPPIV or CD26): A transmembrane glycoprotein that cleaves X-

proline dipeptides from the N-terminus of polypeptides and is a key regulator of glucose

homeostasis.[5][8]

The catalytic efficiency of these enzymes for Z-Gly-Pro-AMC can vary, and the choice of

experimental conditions can influence the observed activity. While directly comparative kinetic

data under identical conditions is scarce, the following table summarizes available kinetic

parameters from various studies.

Enzyme
Source
Organism/Syst
em

K_m_ (µM)
k_cat_/K_m_
(M⁻¹s⁻¹)

Reference(s)

Prolyl

Endopeptidase

(PREP/POP)

Flavobacterium

sp.

25 (for Z-Gly-

Pro-MCA)
Not Reported [9]

Fibroblast

Activation

Protein (FAP)

Recombinant

Human
Not Reported

1.8 x 10⁴ (for Z-

Gly-Pro-AMC)
[10]

Dipeptidyl

Peptidase IV

(DPPIV)

Recombinant

Human

660 (for Gly-Pro-

2-naphthylamide)

3.0 x 10⁴ (for

Gly-Pro-AMC)
[10]

Note: The kinetic parameters presented are from different studies with varying experimental

conditions and in some cases, slightly different substrates. Therefore, direct comparison of

catalytic efficiencies should be made with caution.
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Experimental Protocols
The following section provides a detailed, generalized protocol for measuring proline-specific

peptidase activity using Z-Gly-Pro-AMC. This protocol can be adapted for purified enzymes,

cell lysates, or other biological fluids.

Reagent Preparation
Assay Buffer: A common buffer is 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[7] The optimal

pH may vary depending on the enzyme being assayed.

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO.

Store in aliquots at -20°C, protected from light.

Enzyme Solution: Dilute the purified enzyme or biological sample (e.g., cell lysate, plasma)

to the desired concentration in cold assay buffer immediately before use. The optimal

enzyme concentration should be determined empirically to ensure the reaction rate is linear

over the desired time course.

(Optional) Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable

solvent (e.g., DMSO). For example, a PREP-specific inhibitor (e.g., KYP-2047) or a FAP-

specific inhibitor can be used to distinguish between their activities in samples containing

both enzymes.[4]

(Optional) AMC Standard Curve: To convert relative fluorescence units (RFU) to the amount

of product formed, prepare a standard curve using known concentrations of free 7-amido-4-

methylcoumarin (AMC) in the assay buffer.

Enzyme Activity Assay Procedure
This protocol is designed for a 96-well plate format, suitable for kinetic measurements.

Plate Setup:

Add assay buffer to the wells of a black, flat-bottom 96-well microplate.

Add the enzyme solution to the appropriate wells.
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For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g.,

15 minutes at 37°C) before adding the substrate.[3]

Include appropriate controls:

Blank (No Enzyme): Assay buffer and substrate, without the enzyme solution, to

measure background fluorescence.

Blank (No Substrate): Assay buffer and enzyme solution, without the substrate, to

control for intrinsic fluorescence of the enzyme preparation.

Reaction Initiation:

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to all wells. The final

substrate concentration should be optimized, but a common starting point is in the range

of 50-200 µM.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader.

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with

readings taken every 1-2 minutes.

Use an excitation wavelength of approximately 380 nm and an emission wavelength of

approximately 460 nm.

Data Analysis
Subtract Background: Subtract the fluorescence readings of the blank (no enzyme) wells

from the readings of the experimental wells.

Determine Initial Velocity (V₀): Plot the corrected fluorescence intensity (RFU) against time

(minutes). The initial velocity of the reaction is the slope of the linear portion of this curve

(ΔRFU/min).
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Calculate Enzyme Activity:

Using the AMC standard curve, convert the initial velocity from ΔRFU/min to pmol

AMC/min.

Normalize the enzyme activity to the amount of protein in the sample (e.g., pmol/min/mg

protein).
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Caption: Enzymatic cleavage of Z-Gly-Pro-AMC by a proline-specific peptidase.
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Caption: A generalized workflow for a fluorometric enzyme activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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